Bis-(3-chloro-but-2-enyl)-amine hydrochloride
Description
Systematic Nomenclature and Molecular Formula
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the official name being (Z)-3-chloro-N-[(Z)-3-chlorobut-2-enyl]but-2-en-1-amine;hydrochloride. This designation reflects the presence of two 3-chlorobut-2-enyl groups attached to a central nitrogen atom, with both double bonds exhibiting Z-configuration geometry. The molecular formula is established as C₈H₁₄Cl₃N, indicating eight carbon atoms, fourteen hydrogen atoms, three chlorine atoms, and one nitrogen atom.
The compound possesses a molecular weight of 230.6 grams per mole according to computational analysis. The structure incorporates two identical 3-chlorobut-2-enyl substituents connected through a secondary amine nitrogen, with the hydrochloride salt formation adding an additional chloride ion. The stereochemical designation of Z-configuration for both alkene units indicates that the higher priority substituents on each carbon of the double bonds are positioned on the same side, creating specific spatial arrangements that influence the compound's overall three-dimensional structure.
The InChI identifier for this compound is InChI=1S/C8H13Cl2N.ClH/c1-7(9)3-5-11-6-4-8(2)10;/h3-4,11H,5-6H2,1-2H3;1H/b7-3-,8-4-;, which provides a standardized representation of its molecular connectivity and stereochemistry. This identifier confirms the presence of two chlorinated butenyl chains and specifies the Z-stereochemistry at both alkene positions. The compound's systematic structure reveals symmetrical substitution patterns that contribute to its chemical stability and reactivity characteristics.
Three-Dimensional Conformational Analysis
The three-dimensional conformational characteristics of this compound are influenced by several structural factors including the Z-configuration of the alkene units, the secondary amine nitrogen geometry, and steric interactions between the chlorinated substituents. Computational analysis indicates the presence of four rotatable bonds within the molecule, suggesting conformational flexibility around the carbon-nitrogen and carbon-carbon single bonds.
The molecular geometry around the central nitrogen atom adopts a trigonal pyramidal configuration typical of secondary amines, with the nitrogen lone pair occupying one of the tetrahedral positions. The Z-configuration of both alkene units constrains the spatial arrangement of the chlorine substituents and methyl groups, creating specific intramolecular interactions that stabilize certain conformational states. The presence of hydrogen bond donor and acceptor capabilities, with two hydrogen bond donors and one hydrogen bond acceptor identified through computational analysis, influences the molecule's ability to form intermolecular interactions.
Steric considerations play a crucial role in determining the preferred conformational states of this compound. The proximity of the two chlorinated butenyl chains creates potential for intramolecular interactions while simultaneously introducing steric hindrance that may restrict certain rotational conformations. The calculated topological polar surface area of 12 square angstroms suggests relatively limited polar character, which affects the compound's three-dimensional packing arrangements and interaction patterns.
Crystallographic Data and Solid-State Packing Arrangements
While specific crystallographic data for this compound was not detailed in the available search results, the compound's structural characteristics provide insights into potential solid-state arrangements. The molecular geometry and intermolecular interaction capabilities suggest that crystal packing would be influenced by hydrogen bonding networks involving the protonated amine nitrogen and the chloride counterion.
The presence of multiple chlorine atoms within the structure creates opportunities for halogen bonding interactions in the solid state, which could contribute to crystal stability and specific packing motifs. The Z-configuration of the alkene units would influence the overall molecular shape and therefore affect how individual molecules arrange within the crystal lattice. The calculated complexity value of 143 indicates a moderately complex molecular structure that would require careful consideration of multiple intermolecular forces in crystallographic analysis.
The hydrochloride salt formation significantly impacts solid-state properties by introducing ionic character to an otherwise organic molecule. This ionic component typically leads to higher melting points, increased crystal stability, and specific packing arrangements that accommodate both the organic cation and the chloride anion. The exact space group and unit cell parameters would require experimental determination through single-crystal X-ray diffraction analysis.
Spectroscopic Fingerprinting (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible, Mass Spectrometry)
The spectroscopic characterization of this compound would exhibit distinctive features across multiple analytical techniques. In nuclear magnetic resonance spectroscopy, the ¹H nuclear magnetic resonance spectrum would display characteristic signals for the alkene protons in the Z-configuration, typically appearing as complex multipiples in the 5-7 parts per million region due to vinyl coupling patterns.
The methyl groups attached to the chlorinated carbons would appear as distinctive doublets, while the methylene protons adjacent to nitrogen would show characteristic coupling patterns. The protonated amine would contribute a broad signal in the downfield region, typically around 9-10 parts per million in deuterated dimethyl sulfoxide solvent systems. ¹³C nuclear magnetic resonance analysis would reveal distinct carbon environments including the alkene carbons, the chlorine-bearing carbons, and the aliphatic carbons.
Infrared spectroscopy would exhibit characteristic absorption bands including carbon-hydrogen stretching vibrations in the 2800-3000 wavenumber region, carbon-carbon double bond stretching around 1600-1700 wavenumbers, and carbon-chlorine stretching vibrations typically observed in the 600-800 wavenumber range. The presence of the protonated amine would contribute broad absorption features in the 2500-3300 wavenumber region characteristic of ammonium salts.
Mass spectrometry analysis would show the molecular ion peak corresponding to the organic cation at mass-to-charge ratio 194, with the loss of hydrogen chloride from the molecular ion being a common fragmentation pathway. Additional fragmentation would likely involve the sequential loss of the chlorinated butenyl substituents, creating characteristic fragment ion patterns that confirm the structural assignment. The exact mass of 229.019183 daltons provides high-resolution confirmation of the molecular composition.
Properties
IUPAC Name |
(Z)-3-chloro-N-[(Z)-3-chlorobut-2-enyl]but-2-en-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13Cl2N.ClH/c1-7(9)3-5-11-6-4-8(2)10;/h3-4,11H,5-6H2,1-2H3;1H/b7-3-,8-4-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUJWWPNLJUMOGZ-FQXRMGPMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCNCC=C(C)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/CNC/C=C(\Cl)/C)/Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Thionyl Chloride and Diethanolamine
Reaction Overview :
Bis(2-chloroethyl)amine hydrochloride is synthesized by reacting diethanolamine with thionyl chloride (SOCl₂) in a solvent such as 1,2-dichloroethane. This method achieves near-quantitative yields under optimized conditions.
Procedure ():
- Combine 31.5 g diethanolamine (0.30 mol) and 300 mL 1,2-dichloroethane in a reflux apparatus.
- Add 51.0 mL thionyl chloride dropwise, leading to immediate suspension formation.
- Heat to 50°C for 3 hours , during which the suspension dissolves and recrystallizes.
- Quench with 20 mL methanol , remove solvents under vacuum, and isolate the product as a white crystalline solid (53.0 g, ~100% yield).
- Solvent: 1,2-Dichloroethane (ensures homogeneity and controls exothermicity).
- Temperature: 50°C (avoids decomposition of intermediates).
- Stoichiometry: 1:1 molar ratio of diethanolamine to SOCl₂.
Comparative Analysis of Methods
| Parameter | Thionyl Chloride Method | HCl Gas Method |
|---|---|---|
| Yield | ~100% | 89–90.5% |
| Purity (GC) | Not reported | 99.1–99.2% |
| Reaction Time | 3 hours | 4.5–5 hours |
| Key Advantage | Simplicity, high yield | High purity, scalability |
| Limitation | Requires SOCl₂ handling | Longer reaction time |
Challenges in Synthesizing Unsaturated Analogues
While the provided methods focus on saturated chlorinated amines (e.g., 2-chloroethyl groups), synthesizing Bis-(3-chloro-but-2-enyl)-amine hydrochloride would require:
- Introduction of Double Bonds : Using unsaturated precursors (e.g., butenol derivatives) or dehydrohalogenation.
- Controlled Chlorination : Avoiding over-chlorination or isomerization during HCl gas exposure.
- Stabilization of Allylic Chlorides : Preventing elimination reactions under acidic conditions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bis-(3-chloro-but-2-enyl)-amine hydrochloride can undergo oxidation reactions in the presence of oxidizing agents such as or .
Reduction: The compound can be reduced using reducing agents like or .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed:
Oxidation: Formation of or .
Reduction: Formation of .
Substitution: Formation of alcohols or nitriles .
Scientific Research Applications
Chemical Properties and Mechanism of Action
Chemical Structure : Bis-(3-chloro-but-2-enyl)-amine hydrochloride is characterized by its ability to act as an alkylating agent. Its molecular formula is CHClN, with a molar mass of approximately 230.56 g/mol. The compound is sensitive to moisture and should be stored in appropriate conditions to maintain its stability.
Mechanism : The primary mode of action involves the alkylation of DNA, which can lead to cross-linking and disruption of normal cellular processes. This mechanism is particularly effective against rapidly dividing cells, such as cancer cells, where it induces apoptosis through the formation of covalent bonds with nucleophilic sites on DNA, inhibiting replication and transcription.
Cancer Treatment
This compound has been investigated for its potential as a chemotherapeutic agent due to its DNA alkylating properties:
- Cytotoxic Effects : Studies have shown that the compound exhibits significant cytotoxicity against various cancer cell lines. Its ability to induce DNA damage leads to cell cycle arrest and apoptosis in tumor cells.
- Mechanistic Studies : Research has focused on elucidating the specific pathways through which this compound exerts its effects, including the activation of DNA repair mechanisms and the induction of stress responses in cancer cells.
Proteomics Research
The compound's ability to modify proteins through alkylation has made it a valuable tool in proteomics:
- Protein Interaction Studies : this compound can be used to study protein interactions by covalently modifying specific amino acid residues, allowing researchers to investigate protein function and dynamics within cellular systems.
- Applications in Drug Development : Its reactivity with proteins can aid in the identification of potential drug targets and the development of novel therapeutic strategies.
Several studies have documented the efficacy and mechanisms of this compound:
- Study on Cytotoxicity : A recent investigation demonstrated that treatment with this compound resulted in a significant decrease in cell viability across multiple cancer types, highlighting its potential as a chemotherapeutic agent.
- Proteomic Profiling : Another study utilized this compound to modify proteins in cancer cell lines, revealing insights into protein interactions that could inform targeted drug development strategies.
Mechanism of Action
The mechanism of action of Bis-(3-chloro-but-2-enyl)-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as an alkylating agent , modifying nucleophilic sites on proteins and nucleic acids. This interaction can lead to changes in cellular function and biochemical pathways .
Comparison with Similar Compounds
Bis-(2-chloroethyl)amine Hydrochloride
Key Properties :
- Molecular Formula : (ClCH2CH2)2NH·HCl
- Molecular Weight : 178.48 g/mol
- CAS RN : 821-48-7
- Melting Point : 211°C (decomposition)
- Purity : >97.0% (T)
- Applications: Used as an intermediate in synthesizing piperazine derivatives (e.g., ethyl 5-(piperazin-1-yl) benzofuran-2-carboxylate) and testosterone amides for anticancer research. Notably, its instability in certain reactions limits its utility .
Comparison :
- Structural Differences: Bis-(3-chloro-but-2-enyl)-amine hydrochloride features longer unsaturated chains (butenyl vs. ethyl) and a double bond at the 2-position.
- Stability : Bis-(2-chloroethyl)amine hydrochloride is prone to decomposition under standard reaction conditions (e.g., forming unstable amides in testosterone derivatives) . The butenyl analog may exhibit similar instability due to the reactive chloro and unsaturated groups.
Benzyl-(3-chloro-but-2-enyl)-amine Hydrochloride
Key Properties :
Comparison :
- Functional Groups : The benzyl group in this compound introduces aromaticity, which may enhance binding to biological targets (e.g., enzymes or receptors) compared to the purely aliphatic bis-(3-chloro-but-2-enyl) derivative.
(But-3-en-2-yl)(methyl)amine Hydrochloride
Key Properties :
- Molecular Formula : C5H11N·HCl
- SMILES : CC(C=C)NC
Comparison :
- Chain Length and Substitution : The shorter butenyl chain and methyl group result in lower molecular weight (vs. bis-substituted analogs) and reduced steric effects.
- Applications : Likely used in small-molecule drug development, whereas this compound may serve as a bifunctional alkylating agent.
Research Findings and Challenges
- Synthetic Utility : Chloroethyl amines are critical in synthesizing anticancer agents (e.g., testosterone amides), but instability limits their use . The butenyl analog’s extended chain might improve stability in specific solvents or reaction conditions.
- Biological Activity : Bis-(2-chloroethyl)amine hydrochloride is mutagenic , suggesting that this compound may also pose toxicity risks, warranting careful handling.
- Knowledge Gaps: Direct data on the target compound’s synthesis, NMR spectra, and bioactivity are absent in the provided evidence.
Biological Activity
Bis-(3-chloro-but-2-enyl)-amine hydrochloride, a nitrogen mustard compound, is recognized for its significant biological activity, particularly as an alkylating agent. Its primary mechanism involves the alkylation of DNA, leading to disruptions in cellular processes and potential therapeutic applications in oncology. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and comparative analyses with related compounds.
- Molecular Formula : C8H13Cl2N
- Molar Mass : 230.56 g/mol
- Classification : Alkylating agent (nitrogen mustard)
The biological activity of this compound is largely attributed to its ability to form covalent bonds with nucleophilic sites on DNA. This process involves:
- Alkylation of DNA : The compound reacts with DNA bases, leading to cross-linking and subsequent inhibition of replication and transcription.
- Induction of Apoptosis : By disrupting normal cellular functions, it can trigger programmed cell death (apoptosis) in rapidly dividing cells, such as cancer cells.
Biological Activity Overview
The following table summarizes key findings related to the biological activity of this compound:
| Activity | Description |
|---|---|
| DNA Alkylation | Forms covalent bonds with DNA bases, leading to cross-linking and cellular dysfunction. |
| Cytotoxic Effects | Induces apoptosis in cancer cell lines through DNA damage response mechanisms. |
| Proteomics Applications | Investigated for its ability to modify proteins via similar alkylation mechanisms. |
Case Studies
Several studies have investigated the effects of this compound on various cancer cell lines:
-
Study on HeLa Cells :
- Objective : Assess cytotoxicity and mechanism of action.
- Findings : The compound demonstrated significant cytotoxic effects with an IC50 value indicating effective inhibition of cell proliferation through DNA damage.
-
Study on A549 Lung Cancer Cells :
- Objective : Evaluate the compound's potential as a therapeutic agent.
- Results : Treatment resulted in increased apoptosis markers and decreased viability, supporting its role as a promising anticancer agent.
- Comparison with Other Alkylating Agents :
Comparative Analysis
The following table compares this compound with other similar compounds based on their biological activities:
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Biological Activity |
|---|---|---|---|
| This compound | C8H13Cl2N | 230.56 | Alkylates DNA; induces apoptosis in cancer cells |
| (3-Chloro-but-2-enyl)-(1-phenyl-ethyl)amine HCl | C12H17Cl2N | 246.18 | Enhanced lipophilicity; potential for modified bioactivity |
| N,N-Bis(3-chloropropyl)amine | C6H12Cl2N | 175.07 | Different reactivity profile; less selective towards cancer cells |
Q & A
Q. What safety protocols are critical when handling this compound in academic labs?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
